molecular formula C16H17F2N7 B6457690 4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2548981-02-6

4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No. B6457690
CAS RN: 2548981-02-6
M. Wt: 345.35 g/mol
InChI Key: AHXJTFRSLCQMHQ-UHFFFAOYSA-N
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Description

The compound “4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” belongs to the class of 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines . It has been studied for its potential antiviral activity against flaviviruses such as Zika Virus (ZIKV) and Dengue Virus (DENV) .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine-fused heterocycle at position 4 of the pyrazole, which is critical for FLT3 and CDK inhibition .

Scientific Research Applications

Multi-Targeted Kinase Inhibitors

This compound has been identified as a potential multi-targeted kinase inhibitor . It has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM . This makes it a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .

Apoptosis Inducers

The compound has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This was accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Cytotoxic Activities

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

CDK2 Inhibitors

The compound has been identified as a novel CDK2 inhibitor . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

FLT3 and CDK Inhibition

A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .

Antitumor Activity

The compound has been identified as having in vivo antitumor activity . This makes it a promising candidate for further development as a potential anticancer therapeutic .

Mechanism of Action

Target of Action

The primary targets of this compound are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These enzymes play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival .

Mode of Action

The compound interacts with its targets by binding to the active sites of these kinases, inhibiting their activity . This interaction results in the disruption of the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell cycle progression and apoptosis .

Biochemical Pathways

The inhibition of these kinases affects multiple biochemical pathways. For instance, the inhibition of EGFR and Her2 disrupts the PI3K/Akt signaling pathway, which is involved in cell survival and growth . Similarly, the inhibition of VEGFR2 can affect angiogenesis, the process by which new blood vessels form . The inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from dividing .

Pharmacokinetics

They are metabolized by the liver and excreted through the kidneys . These properties can impact the bioavailability of the compound, influencing its effectiveness .

Result of Action

The compound’s action results in significant cellular effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of halogen atoms in the compound can enhance its potency, selectivity, and pharmacological properties . These atoms can influence the binding affinity of the compound to its target kinase, potentially leading to improved therapeutic effects .

Future Directions

The compound and its analogs are new chemotypes in the design of small molecules against flaviviruses, an important group of human pathogens . They exhibit excellent FLT3 and CDK inhibition and antiproliferative activities, demonstrating potential for further development into drugs applied in acute-myeloid-leukemia (AML) therapeutics .

properties

IUPAC Name

4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N7/c1-10-22-12(14(17)18)8-13(23-10)24-4-6-25(7-5-24)16-11-2-3-19-15(11)20-9-21-16/h2-3,8-9,14H,4-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXJTFRSLCQMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

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